molecular formula C19H22N2O4S B6536579 N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide CAS No. 1040661-84-4

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide

Cat. No.: B6536579
CAS No.: 1040661-84-4
M. Wt: 374.5 g/mol
InChI Key: DSNLPABOYHNSMQ-UHFFFAOYSA-N
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Description

“N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also includes an indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions. For instance, furan derivatives can be synthesized from 1,4-diketones via the Paal-Knorr synthesis . The indole structure can be synthesized through a variety of methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The furan ring and the indole structure would contribute to the aromaticity of the compound . The carbonyl group attached to the furan ring and the sulfonamide group attached to the cyclohexane ring would also play significant roles in the reactivity and properties of the compound .


Chemical Reactions Analysis

The compound can undergo a variety of chemical reactions due to the presence of multiple functional groups. The carbonyl group can undergo nucleophilic addition reactions, while the furan ring can undergo electrophilic aromatic substitution . The indole ring, being an aromatic system, can also undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the degree of conjugation in the molecule would all influence its properties .

Scientific Research Applications

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, protein-protein interactions, and drug-target interactions. This compound has also been used in the study of cancer, inflammation, and bacterial infections. It has been used to study the effects of various drugs on cells and to study the mechanisms of action of various drugs.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide is not fully understood. However, it is believed that this compound binds to certain proteins in the cell and inhibits their activity, resulting in various biochemical and physiological effects. This compound is also believed to interact with certain receptors in the cell, resulting in the inhibition of certain pathways.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit certain enzymes, resulting in the inhibition of certain pathways. This compound has also been found to have anti-inflammatory, anti-cancer, and anti-bacterial effects. This compound has also been found to have an effect on cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

The use of N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide in laboratory experiments has several advantages. This compound is relatively easy to synthesize and is relatively stable. It is also relatively inexpensive and can be used in a variety of laboratory experiments. However, this compound is not very soluble in water, making it difficult to use in some experiments. Additionally, the mechanism of action of this compound is not fully understood, so its effects may not be fully predictable.

Future Directions

There are several potential future directions for the use of N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide in laboratory experiments. This compound could be used in the study of enzyme inhibition and drug-target interactions. This compound could also be used to study the effects of various drugs on cells and to study the mechanisms of action of various drugs. This compound could also be used in the study of cancer, inflammation, and bacterial infections. Additionally, this compound could be used to study the effects of various drugs on the immune system. Finally, this compound could be used to study the effects of various drugs on the nervous system.

Synthesis Methods

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide is synthesized through a three-step process. The first step involves the condensation of furan-2-carbonyl chloride and 2,3-dihydro-1H-indol-6-yl amine. This condensation results in the formation of a cyclic sulfonamide. The second step involves the cyclization of the sulfonamide by heating it in the presence of an acid catalyst. The final step involves the addition of a cyclohexanesulfonamide to the cyclic sulfonamide, resulting in the formation of this compound.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c22-19(18-7-4-12-25-18)21-11-10-14-8-9-15(13-17(14)21)20-26(23,24)16-5-2-1-3-6-16/h4,7-9,12-13,16,20H,1-3,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNLPABOYHNSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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